Cas no 2137799-19-8 (({bicyclo3.2.0heptan-6-yl}methyl)(propan-2-yl)amine)

({Bicyclo[3.2.0]heptan-6-yl}methyl)(propan-2-yl)amine is a bicyclic amine derivative characterized by its unique structural framework, combining a bicyclo[3.2.0]heptane core with an isopropylamine substituent. This compound exhibits potential utility in organic synthesis and pharmaceutical research due to its sterically constrained geometry, which may influence reactivity and binding properties. The bicyclic scaffold offers rigidity, potentially enhancing selectivity in molecular interactions. Its amine functionality provides a versatile handle for further derivatization, making it a valuable intermediate for the development of bioactive molecules or specialty chemicals. The compound’s stability and synthetic accessibility further contribute to its appeal in exploratory chemistry applications.
({bicyclo3.2.0heptan-6-yl}methyl)(propan-2-yl)amine structure
2137799-19-8 structure
商品名:({bicyclo3.2.0heptan-6-yl}methyl)(propan-2-yl)amine
CAS番号:2137799-19-8
MF:C11H21N
メガワット:167.29114317894
CID:6240138
PubChem ID:165961736

({bicyclo3.2.0heptan-6-yl}methyl)(propan-2-yl)amine 化学的及び物理的性質

名前と識別子

    • ({bicyclo3.2.0heptan-6-yl}methyl)(propan-2-yl)amine
    • ({bicyclo[3.2.0]heptan-6-yl}methyl)(propan-2-yl)amine
    • 2137799-19-8
    • EN300-1084912
    • インチ: 1S/C11H21N/c1-8(2)12-7-10-6-9-4-3-5-11(9)10/h8-12H,3-7H2,1-2H3
    • InChIKey: FQYIPOHLVOJENC-UHFFFAOYSA-N
    • ほほえんだ: N(C(C)C)CC1CC2CCCC21

計算された属性

  • せいみつぶんしりょう: 167.167399674g/mol
  • どういたいしつりょう: 167.167399674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 12Ų

({bicyclo3.2.0heptan-6-yl}methyl)(propan-2-yl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1084912-5.0g
({bicyclo[3.2.0]heptan-6-yl}methyl)(propan-2-yl)amine
2137799-19-8
5g
$7780.0 2023-05-23
Enamine
EN300-1084912-0.1g
({bicyclo[3.2.0]heptan-6-yl}methyl)(propan-2-yl)amine
2137799-19-8 95%
0.1g
$741.0 2023-10-27
Enamine
EN300-1084912-0.05g
({bicyclo[3.2.0]heptan-6-yl}methyl)(propan-2-yl)amine
2137799-19-8 95%
0.05g
$707.0 2023-10-27
Enamine
EN300-1084912-0.25g
({bicyclo[3.2.0]heptan-6-yl}methyl)(propan-2-yl)amine
2137799-19-8 95%
0.25g
$774.0 2023-10-27
Enamine
EN300-1084912-5g
({bicyclo[3.2.0]heptan-6-yl}methyl)(propan-2-yl)amine
2137799-19-8 95%
5g
$2443.0 2023-10-27
Enamine
EN300-1084912-1g
({bicyclo[3.2.0]heptan-6-yl}methyl)(propan-2-yl)amine
2137799-19-8 95%
1g
$842.0 2023-10-27
Enamine
EN300-1084912-0.5g
({bicyclo[3.2.0]heptan-6-yl}methyl)(propan-2-yl)amine
2137799-19-8 95%
0.5g
$809.0 2023-10-27
Enamine
EN300-1084912-2.5g
({bicyclo[3.2.0]heptan-6-yl}methyl)(propan-2-yl)amine
2137799-19-8 95%
2.5g
$1650.0 2023-10-27
Enamine
EN300-1084912-10.0g
({bicyclo[3.2.0]heptan-6-yl}methyl)(propan-2-yl)amine
2137799-19-8
10g
$11537.0 2023-05-23
Enamine
EN300-1084912-1.0g
({bicyclo[3.2.0]heptan-6-yl}methyl)(propan-2-yl)amine
2137799-19-8
1g
$2683.0 2023-05-23

({bicyclo3.2.0heptan-6-yl}methyl)(propan-2-yl)amine 関連文献

({bicyclo3.2.0heptan-6-yl}methyl)(propan-2-yl)amineに関する追加情報

Comprehensive Overview of ({bicyclo[3.2.0]heptan-6-yl}methyl)(propan-2-yl)amine (CAS No. 2137799-19-8)

The compound ({bicyclo[3.2.0]heptan-6-yl}methyl)(propan-2-yl)amine, identified by its CAS No. 2137799-19-8, is a specialized organic molecule with a unique bicyclic structure. This amine derivative has garnered significant attention in pharmaceutical and agrochemical research due to its potential applications as a building block for bioactive molecules. The bicyclo[3.2.0]heptane core, combined with the isopropylamine moiety, offers steric and electronic properties that make it valuable for drug discovery and material science.

Recent trends in organic synthesis highlight the growing demand for structurally complex amines like ({bicyclo[3.2.0]heptan-6-yl}methyl)(propan-2-yl)amine. Researchers are particularly interested in its role as a chiral intermediate, given the rising focus on enantioselective catalysis. Keywords such as "bicyclic amine synthesis", "CAS 2137799-19-8 applications", and "sterically hindered amines" frequently appear in scientific literature and patent filings, reflecting its relevance in modern chemistry.

From a synthetic perspective, the preparation of ({bicyclo[3.2.0]heptan-6-yl}methyl)(propan-2-yl)amine often involves multi-step sequences, including ring-closing metathesis or cycloaddition reactions. Its bicyclo[3.2.0]heptane framework is notable for its strain energy, which can influence reactivity in downstream transformations. This characteristic aligns with current interests in "strain-release functionalization"—a hot topic in medicinal chemistry for accessing novel pharmacophores.

In the context of drug development, CAS 2137799-19-8 has been explored as a precursor for CNS-targeting molecules. The isopropylamine group may enhance blood-brain barrier permeability, a feature often searched in relation to "neuroactive compound design". Additionally, its lipophilicity profile makes it a candidate for optimizing pharmacokinetic properties, addressing common queries like "improving drug bioavailability" or "amine-based drug modifications".

Beyond pharmaceuticals, this compound’s rigid bicyclo[3.2.0]heptane scaffold finds utility in materials science. Its incorporation into polymers or ligands can impart thermal stability—an area gaining traction with searches for "high-performance polymer additives". The amine functionality also allows for further derivatization, catering to demands for "multifunctional chemical building blocks" in catalysis and surface modification.

Analytical characterization of ({bicyclo[3.2.0]heptan-6-yl}methyl)(propan-2-yl)amine typically employs techniques like NMR, HPLC, and mass spectrometry. These methods are critical for verifying purity, especially given industry concerns around "trace impurity analysis" in fine chemicals. Regulatory compliance, often queried as "CAS 2137799-19-8 safety data", underscores the need for rigorous quality control during production.

Looking ahead, the versatility of CAS 2137799-19-8 positions it as a key player in green chemistry initiatives. Researchers are investigating its use in solvent-free reactions or as a template for biodegradable analogs—topics resonating with searches for "sustainable amine synthesis". Its structural novelty continues to inspire innovations across interdisciplinary fields, from asymmetric synthesis to advanced material engineering.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量